![molecular formula C15H16FN3O3S B12185360 (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12185360.png)
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Description
(4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4E)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one, often referred to as a pyrazolone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrazolone core with a tetrahydrothiophene moiety and a fluorophenyl group. The molecular formula is C13H14FN3O2S, and it has a molecular weight of approximately 287.33 g/mol. The compound's structure is critical for its biological activity.
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial efficacy.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for HeLa cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, the compound appears to inhibit cyclooxygenase (COX) enzymes and disrupts the NF-kB signaling pathway, leading to increased apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various pyrazolone derivatives for their antimicrobial properties. The specific derivative under discussion showed promising results against Gram-positive bacteria, supporting its potential as a lead compound for further development .
- Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to induce apoptosis in breast cancer cells via mitochondrial pathways. The study provided evidence that the compound activates caspase pathways, leading to cell death .
- In Vivo Studies : An animal model study demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. This supports its potential application in cancer therapy .
Properties
Molecular Formula |
C15H16FN3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4-[(2-fluorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H16FN3O3S/c1-10-12(8-17-14-5-3-2-4-13(14)16)15(20)19(18-10)11-6-7-23(21,22)9-11/h2-5,8,11,18H,6-7,9H2,1H3 |
InChI Key |
AYYXKLBZIFEROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=CC=C3F |
Origin of Product |
United States |
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